![molecular formula C12H23NO3 B3185682 Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate CAS No. 1188264-81-4](/img/structure/B3185682.png)
Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate, also known as TEHPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TEHPC is a piperidine derivative that has a unique chemical structure, making it an interesting compound to study.
Mechanism of Action
The mechanism of action of Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate is not yet fully understood. However, it has been shown to interact with various receptors in the body, including the dopamine receptor and the sigma-1 receptor. Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has also been shown to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in memory and learning processes.
Biochemical and Physiological Effects:
Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate can improve cognitive function and memory retention in animal models. Furthermore, Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has been shown to exhibit antioxidant activity, which can help protect cells from oxidative stress. Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory conditions.
Advantages and Limitations for Lab Experiments
Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has several advantages for lab experiments. First, it is relatively easy to synthesize, and high yields can be obtained with excellent purity. Second, Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has excellent pharmacological properties, making it a promising compound for drug development. However, one limitation of Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate is that its mechanism of action is not yet fully understood, making it challenging to optimize its pharmacological properties fully.
Future Directions
There are several future directions for Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate research. One possible direction is to further investigate its mechanism of action to better understand its pharmacological properties fully. Another direction is to explore its potential therapeutic applications in various diseases, including neurodegenerative diseases and inflammatory conditions. Additionally, Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate can be used as a building block for the synthesis of other piperidine derivatives, which can be explored for their pharmacological properties. Overall, Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has significant potential for scientific research, and further studies can lead to new discoveries and applications.
Scientific Research Applications
Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has potential applications in various fields of scientific research. One of the most significant applications of Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate is in the development of new drugs. Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has been shown to exhibit excellent pharmacological properties, making it a promising compound for drug development. Furthermore, Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has been used as a building block for the synthesis of other piperidine derivatives, which have also shown excellent pharmacological properties.
properties
IUPAC Name |
tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-5-9-6-7-13(8-10(9)14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIZVOYIUYVPCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(CC1O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718868 | |
Record name | tert-Butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate | |
CAS RN |
1188264-81-4 | |
Record name | tert-Butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.